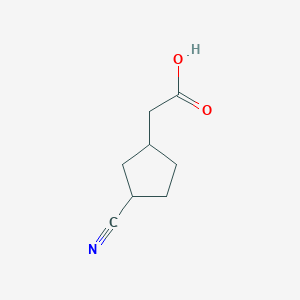

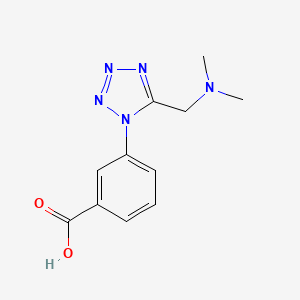

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with furfurylamine, a compound derived from furfural .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on many factors, including the reaction conditions and the presence of catalysts . For example, furan derivatives can undergo various reactions, including hydrogenation, oxidation, and polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include solubility, melting point, boiling point, and spectral properties .科学的研究の応用

Anticancer and Antiangiogenic Activity

Furan derivatives have been investigated for their anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives have shown potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and induction of apoptosis. These compounds have demonstrated significant in vitro and in vivo anticancer activities by targeting the colchicine site on tubulin, suggesting potential applications in cancer therapy (Romagnoli et al., 2015).

Antibacterial Coatings

Furanone molecules have been explored for antibacterial applications, specifically through the covalent immobilization on surfaces for healthcare applications. A study demonstrated the use of photoactive cross-linkers to immobilize antibacterial furanone molecules on silicon oxide surfaces, indicating potential for creating antibacterial coatings on medical devices and in hospital settings (Al‐Bataineh et al., 2009).

Organic Synthesis and Chemical Transformations

Furan-based compounds are valuable in organic synthesis, serving as building blocks for complex molecules. Their utility spans from serving as synthons in the creation of diverse organic compounds to facilitating important chemical transformations. Research has highlighted their roles in the synthesis of polyesters, indicating their significance in materials science and polymer chemistry (Jiang et al., 2014).

Corrosion Inhibition

The synthesis and application of furan derivatives in corrosion inhibition have been explored. Specific compounds have shown effectiveness in protecting metals from corrosion in acidic environments, highlighting potential industrial applications in metal preservation and maintenance (Issaadi et al., 2014).

Safety And Hazards

将来の方向性

Research on furan derivatives and similar compounds is ongoing, with many potential applications in fields like medicinal chemistry, materials science, and biofuels . Future research will likely focus on improving the synthesis methods, understanding the mechanisms of action, and exploring new applications .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSGNEDETWXMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)

![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)

![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)